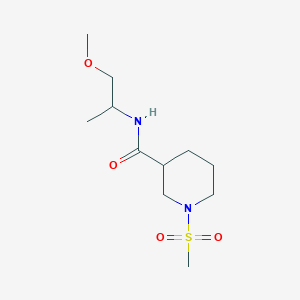
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves its binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. The binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, neurotransmitter release, and apoptosis. This compound has also been shown to have an effect on various ion channels, such as the voltage-gated potassium channel and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as the modulation of calcium signaling, neurotransmitter release, and apoptosis. This compound has also been shown to have an effect on various ion channels, such as the voltage-gated potassium channel and the NMDA receptor. This compound has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential antitumor activity, as it has been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments, such as its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. This compound has also been shown to have potential neuroprotective and antitumor activity, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments, such as its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, such as the development of more efficient synthesis methods and the optimization of its pharmacological properties. This compound has been shown to have potential neuroprotective and antitumor activity, and further studies are needed to determine its efficacy and safety in vivo. This compound has also been shown to modulate various cellular processes, and further studies are needed to elucidate its mechanism of action and its potential applications in various fields, such as neuroscience and pharmacology.
Synthesemethoden
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can be synthesized using various methods, such as the reaction of 3-piperidinecarboxylic acid with methylsulfonyl chloride and 2-methoxy-1-methylethylamine. Another method involves the reaction of 3-piperidinecarboxylic acid with thionyl chloride, followed by the reaction with 2-methoxy-1-methylethylamine and methylsulfonyl chloride. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and apoptosis. This compound has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential antitumor activity, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-9(8-17-2)12-11(14)10-5-4-6-13(7-10)18(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAQLZQLWZQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)

![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6135428.png)
![methyl 4-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6135434.png)
![2-{[(2,3-dimethoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135435.png)
![2-ethyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6135437.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)